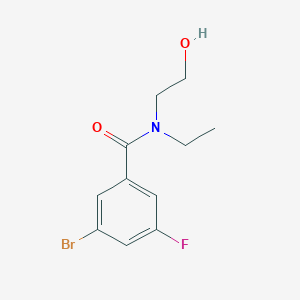![molecular formula C8H14O B14898064 Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
Spiro[3.4]octan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[34]octan-6-ol is a spirocyclic compound with the molecular formula C8H14O It features a unique structure where two rings share a single carbon atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Spiro[3.4]octan-6-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexanone with formaldehyde in the presence of a base can yield this compound. Another method involves the use of radical chemistry, where free radicals are generated to induce the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3.4]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro[3.4]octan-6-one, while reduction can produce various alcohols .
Applications De Recherche Scientifique
Spiro[3.4]octan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials due to its unique structural properties
Mécanisme D'action
The mechanism of action of spiro[3.4]octan-6-ol involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s unique spirocyclic structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.4]octane: A similar compound without the hydroxyl group.
Spiro[3.4]octan-6-one: The oxidized form of spiro[3.4]octan-6-ol.
Spiro[3.5]nonane: Another spirocyclic compound with a different ring size
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
spiro[3.4]octan-7-ol |
InChI |
InChI=1S/C8H14O/c9-7-2-5-8(6-7)3-1-4-8/h7,9H,1-6H2 |
Clé InChI |
HWJDSQNWVRULIH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




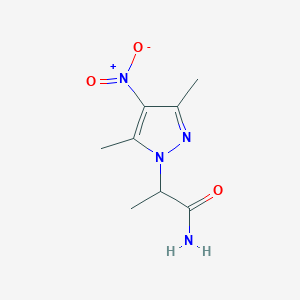
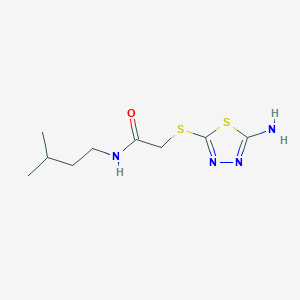
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)
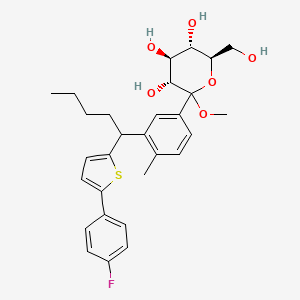

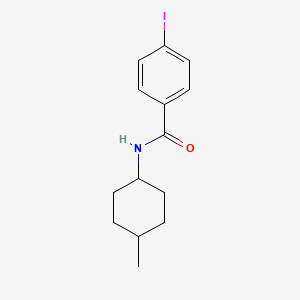
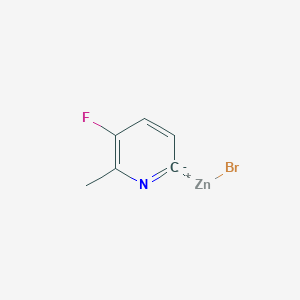
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)


